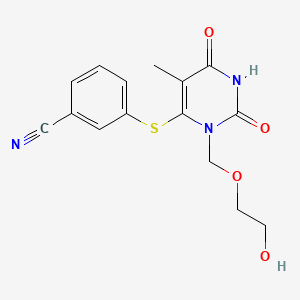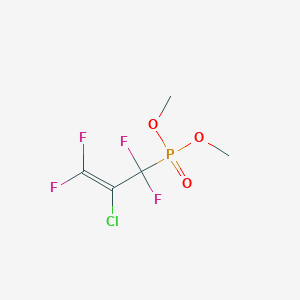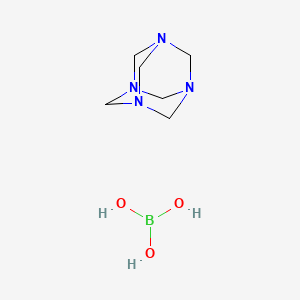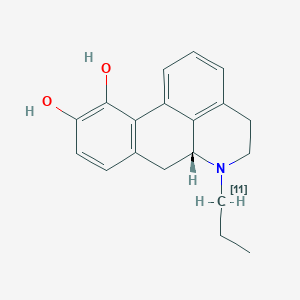
Propylnorapomorphine C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Propylnorapomorphine C-11 involves several steps. One efficient method includes the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by sequential demethylation, alkylation, and rearrangement with methanesulfonic acid into the apocodeine structure . The radiochemical synthesis of this compound typically yields around 9% at the end of synthesis based on the carbon-11 isotope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized use in scientific research and medical imaging. The synthesis generally requires high-purity reagents and controlled conditions to ensure the integrity of the radiolabeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propylnorapomorphine C-11 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its binding affinity to dopamine receptors.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs of the compound.
Wissenschaftliche Forschungsanwendungen
Propylnorapomorphine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a tool compound to study the binding characteristics of dopamine receptors.
Biology: The compound helps in understanding the role of dopamine in various physiological processes.
Industry: Its applications in industry are limited but may include the development of new diagnostic tools and therapeutic agents.
Wirkmechanismus
Propylnorapomorphine C-11 exerts its effects by acting as a dopamine agonist. It preferentially activates dopamine D2 and D3 receptors, which are involved in regulating motor activity, reward, and other neurological functions . The compound’s mechanism of action involves binding to these receptors, leading to changes in neuronal signaling pathways that modulate dopamine transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apomorphine: A closely related compound with similar dopaminergic effects.
10,11-Methylenedioxy-N-n-propylnoraporphine: An orally effective long-acting agent active at central dopamine receptors.
Uniqueness
Propylnorapomorphine C-11 is unique due to its radiolabeled carbon-11 isotope, which allows for its use as a PET radiotracer. This property makes it particularly valuable for imaging studies and research into dopamine receptor function.
Eigenschaften
CAS-Nummer |
340982-45-8 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(6aR)-6-(111C)propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1/i9-1 |
InChI-Schlüssel |
BTGAJCKRXPNBFI-UYKYQJLDSA-N |
Isomerische SMILES |
CC[11CH2]N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Kanonische SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


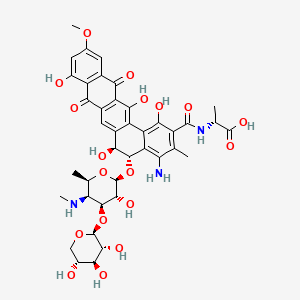
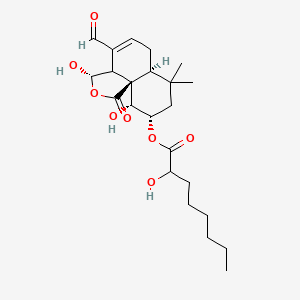
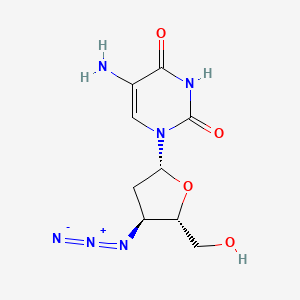
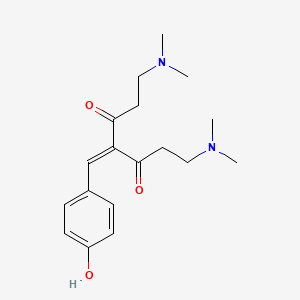
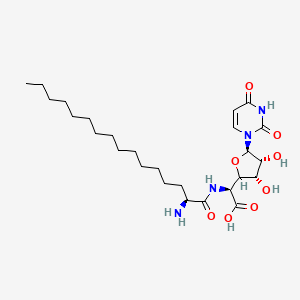
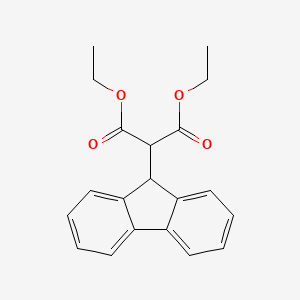
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)



